molecular formula C15H25BN2O3 B1398711 5-(((2-Methoxyethyl)amino)methyl)pyridine-3-boronic acid pinacol ester CAS No. 919347-14-1

5-(((2-Methoxyethyl)amino)methyl)pyridine-3-boronic acid pinacol ester

Cat. No. B1398711
CAS RN: 919347-14-1
M. Wt: 292.18 g/mol
InChI Key: OOBAZHVMVJNQKD-UHFFFAOYSA-N
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Description

Synthesis Analysis

Boronic esters are highly valuable building blocks in organic synthesis . In contrast to the many protocols available on the functionalizing deboronation of alkyl boronic esters, protodeboronation is not well developed . Herein a catalytic protodeboronation of 1°, 2° and 3° alkyl boronic esters utilizing a radical approach has been reported .

Scientific Research Applications

Analytical Strategies for Reactive Pinacolboronate Esters

Pinacolboronate esters, including compounds similar to "5-(((2-Methoxyethyl)amino)methyl)pyridine-3-boronic acid pinacol ester," are highly reactive, making their analysis challenging due to facile hydrolysis. An innovative approach utilizing non-aqueous and aprotic diluents along with reversed-phase separation using highly basic mobile phases (pH 12.4) with an ion pairing reagent was developed to stabilize and adequately analyze these esters, demonstrating the compound's analytical complexity and the methods to address it (Zhong et al., 2012).

Synthesis and Suzuki Coupling

The synthesis of "5-(((2-Methoxyethyl)amino)methyl)pyridine-3-boronic acid pinacol ester" and its derivatives involves key steps that highlight its application in the efficient creation of complex molecules. For instance, the synthesis of certain boronic acids, which are critical intermediates in pharmaceutical development, showcases the utility of pinacolboronate esters in forming highly selective and effective compounds. This process includes steps such as in situ protection of amines, metal-halogen exchange, and trapping with boronic esters, illustrating the compound's role in facilitating high-yield and high-purity synthesis processes (Patel et al., 2016).

Applications in Organic Synthesis

Research on "5-(((2-Methoxyethyl)amino)methyl)pyridine-3-boronic acid pinacol ester" extends to its application in the synthesis of various organic compounds. For example, its use in the synthesis of 3-pyridylboronic acid and its pinacol ester, as well as the application of 3-pyridylboronic acid in Suzuki coupling to prepare complex molecules like 3-pyridin-3-ylquinoline, highlights its versatility in organic chemistry. Such applications underscore the compound's importance in constructing pyridine derivatives, which are valuable in multiple scientific and medicinal contexts (Li et al., 2005).

Mechanism of Action

Safety and Hazards

The safety information for similar compounds indicates that they may cause skin and eye irritation, and may cause respiratory irritation .

Future Directions

Boronic acids and their esters are highly considered compounds for the design of new drugs and drug delivery devices . Therefore, future research may focus on improving the stability of these compounds in water and exploring their potential applications in medicine .

properties

IUPAC Name

2-methoxy-N-[[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl]ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H25BN2O3/c1-14(2)15(3,4)21-16(20-14)13-8-12(10-18-11-13)9-17-6-7-19-5/h8,10-11,17H,6-7,9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOBAZHVMVJNQKD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=CN=C2)CNCCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H25BN2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10725474
Record name 2-Methoxy-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

292.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(((2-Methoxyethyl)amino)methyl)pyridine-3-boronic acid pinacol ester

CAS RN

919347-14-1
Record name N-(2-Methoxyethyl)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=919347-14-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Methoxy-N-{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl]methyl}ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10725474
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Following the general procedure of 5-(5-{[(cyclopropylmethyl)amino]methyl}-3-pyridinyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide, 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinecarbaldehyde (30 mg, 0.129 mmol), [2-(methyloxy)ethyl]amine (0.011 mL, 0.129 mmol), and NaCNBH3 (16 mg, 0.258 mmol) were reacted to give 19 mg of crude [2-(methyloxy)ethyl]{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]methyl}amine. The crude [2-(methyloxy)ethyl]{[5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3-pyridinyl]methyl}amine was then reacted with 5-bromo-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide (30 mg, 0.0723 mmol), potassium carbonate (60 mg, 0.434 mmol), and chloro-2-(dimethylaminomethyl)-ferrocen-1-yl-(dinorbornylphosphine)palladium(II) (4.4 mg, 0.00723 mmol) to give 15 mg of the title compound (46%).
Name
5-(5-{[(cyclopropylmethyl)amino]methyl}-3-pyridinyl)-3-[1-(ethylsulfonyl)-4-piperidinyl]-1H-indole-7-carboxamide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
30 mg
Type
reactant
Reaction Step Two
Quantity
0.011 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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